![molecular formula C16H15NO4 B2504023 2-[2-(4-Methylphenoxy)acetamido]benzoic acid CAS No. 59090-64-1](/img/structure/B2504023.png)
2-[2-(4-Methylphenoxy)acetamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(4-Methylphenoxy)acetamido]benzoic acid” is a chemical compound . It is used for pharmaceutical testing . The compound contains a total of 38 bonds, including 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of “2-[2-(4-Methylphenoxy)acetamido]benzoic acid” includes 38 bonds in total: 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has shown the synthesis and characterization of related compounds, focusing on their structural properties and potential as intermediates for further chemical reactions. For instance, the synthesis of novel imines and thiazolidinones from related compounds has been explored, with these compounds evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009). Similarly, studies on the design and synthesis of 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B highlight the medicinal chemistry applications of these compounds (Rakse et al., 2013).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of derivatives has been a significant area of study. Compounds synthesized from similar structures have demonstrated promising antibacterial and antifungal properties, indicating their potential use in developing new therapeutic agents (Fuloria et al., 2014). Furthermore, the anti-tumor and proapoptotic effects of substituted benzophenone analogues in Ehrlich ascites tumor cells suggest the potential of these compounds in cancer therapy (Prabhakar et al., 2006).
Advanced Oxidation Processes
The compound has been studied in the context of advanced oxidation processes (AOPs), where its by-products, biotoxicity, and degradation pathways have been explored. These studies are crucial in understanding the environmental impact and degradation mechanisms of pharmaceutical compounds in water treatment processes (Qutob et al., 2022).
Environmental Applications
The environmental degradation and treatment of related compounds, such as phenoxyacetic and benzoic acid herbicides, using membrane bioreactor technology, have been researched. These studies contribute to developing more efficient and environmentally friendly methods for breaking down toxic herbicides in wastewater treatment (Ghoshdastidar & Tong, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-6-8-12(9-7-11)21-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDLJPISQQAXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylphenoxy)acetamido]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

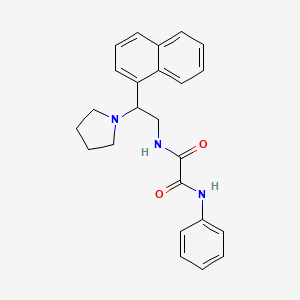
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)
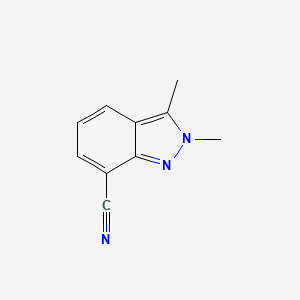

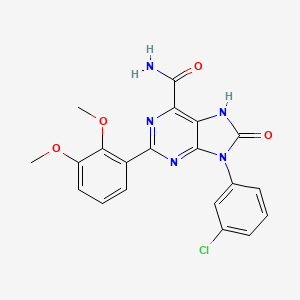
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
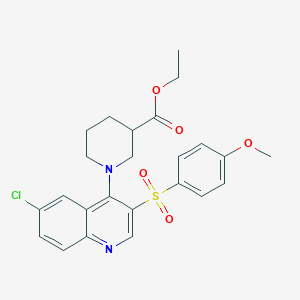

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)
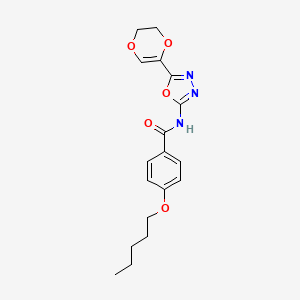
![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)
methanone](/img/structure/B2503964.png)